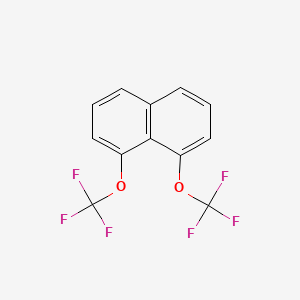

1,8-Bis(trifluoromethoxy)naphthalene

Descripción

1,8-Bis(trifluoromethoxy)naphthalene is a peri-substituted naphthalene derivative featuring two trifluoromethoxy (-OCF₃) groups at the 1 and 8 positions of the naphthalene core. The trifluoromethoxy substituent is a strong electron-withdrawing group due to the electronegativity of fluorine and the inductive effects of the -CF₃ moiety. This compound is of interest in materials science, medicinal chemistry, and organic synthesis due to its unique electronic and steric properties. Peri-substitution on naphthalene creates steric hindrance, which can influence reactivity, solubility, and intermolecular interactions.

Propiedades

Fórmula molecular |

C12H6F6O2 |

|---|---|

Peso molecular |

296.16 g/mol |

Nombre IUPAC |

1,8-bis(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H6F6O2/c13-11(14,15)19-8-5-1-3-7-4-2-6-9(10(7)8)20-12(16,17)18/h1-6H |

Clave InChI |

FBTJLAFRPQVHAW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)OC(F)(F)F)C(=CC=C2)OC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,8-Bis(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with trifluoromethoxy reagents under specific conditions. For example, the Suzuki–Miyaura coupling reaction is often employed, where naphthalene derivatives are coupled with trifluoromethoxyboronic acids or esters in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of 1,8-Bis(trifluoromethoxy)naphthalene may involve large-scale Suzuki–Miyaura coupling reactions. The process requires careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are often employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

1,8-Bis(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

Substitution: The trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions result in the formation of various functionalized naphthalene derivatives .

Aplicaciones Científicas De Investigación

1,8-Bis(trifluoromethoxy)naphthalene has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,8-Bis(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s electron-withdrawing properties, making it a versatile intermediate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .

Comparación Con Compuestos Similares

Research Findings and Mechanistic Insights

- Reactivity : Trifluoromethoxy groups in 1,8-Bis(trifluoromethoxy)naphthalene hinder electrophilic aromatic substitution due to steric and electronic effects, unlike smaller substituents like fluorine .

- Biological Activity : Fluorinated naphthalenes exhibit varied bioactivity; trifluoromethoxy derivatives may show enhanced metabolic stability compared to difluoromethoxy analogs .

- Material Properties: Peri-substitution with -OCF₃ enhances thermal stability, making it suitable for high-performance polymers, whereas dimethylamino analogs prioritize basicity over thermal resistance .

Actividad Biológica

1,8-Bis(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The incorporation of trifluoromethoxy groups into naphthalene derivatives can significantly influence their chemical behavior and biological properties, including antimicrobial and anticancer activities. This article reviews the current understanding of the biological activity of 1,8-bis(trifluoromethoxy)naphthalene, including relevant case studies and research findings.

The structure of 1,8-bis(trifluoromethoxy)naphthalene consists of a naphthalene backbone with two trifluoromethoxy groups attached at the 1 and 8 positions. The presence of these highly electronegative fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, a study showed that similar trifluoromethyl-substituted compounds demonstrated significant antibacterial activity against various strains such as Bacillus mycoides and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for some derivatives . Although specific data for 1,8-bis(trifluoromethoxy)naphthalene is limited, its structural similarity to other active compounds suggests potential efficacy.

Anticancer Activity

The anticancer potential of trifluoromethoxy-substituted naphthalenes has been explored in several studies. For example, compounds with similar functional groups have shown IC50 values better than standard chemotherapy agents like Doxorubicin against various human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR study on naphthalene derivatives highlighted that the introduction of trifluoromethoxy groups significantly increased the biological activity compared to their non-fluorinated counterparts. The study reported various derivatives with IC50 values ranging from nanomolar to micromolar concentrations .

Case Study 2: In Vitro Studies on Neuroinflammation

Another study investigated naphthalene derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). Certain derivatives exhibited significant activation of the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress and inflammation. While specific data on 1,8-bis(trifluoromethoxy)naphthalene was not provided, the findings suggest that similar compounds may modulate inflammatory responses effectively .

Table: Biological Activity Summary

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.